
Cgs 15943
概要
説明
CGS 15943は、アデノシン受容体A1およびA2Aに対する強力で比較的選択的な拮抗薬です。これは、キサンチン誘導体ではなく、トリアゾロキナゾリンであることが発見された最初のアデノシン受容体拮抗薬の1つでした 。この化合物は、ほとんどのキサンチン誘導体よりも、ホスホジエステラーゼ阻害剤ではないため、より特異的な薬理学的効果プロファイルを有しています .
準備方法
CGS 15943の合成は、容易に入手可能な出発物質から始まる複数のステップを伴います反応条件は通常、トリアゾロキナゾリン環の形成を促進するために、強塩基と高温の使用を含みます
化学反応の分析
CGS 15943は、次のものを含むさまざまなタイプの化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、異なる酸化生成物を生成します。
還元: 還元反応は、化合物の官能基を修飾するために実行できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。これらの反応から形成される主な生成物は、使用する特定の条件と試薬によって異なります。
4. 科学研究アプリケーション
This compoundは、次のものを含む、幅広い科学研究用途を持っています。
化学: アデノシン受容体拮抗薬の構造活性相関を研究するためのツールとして使用されます。
生物学: さまざまな生物学的プロセスにおけるアデノシン受容体の役割を調査する研究で使用されています。
科学的研究の応用
Cancer Research Applications
CGS 15943 has been studied extensively for its anti-cancer properties, particularly its role in inhibiting cell proliferation in various cancer types through the modulation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
Case Studies
- Hepatocellular Carcinoma : In vitro studies demonstrated that treatment with this compound resulted in significant reduction in HCC cell proliferation, with minimal induction of apoptosis, suggesting that its primary action is through inhibition of cell proliferation rather than triggering cell death .
- Pancreatic Cancer : Similar effects were observed in PDAC cell lines (ASPC1 and HPAF-II), where this compound treatment led to reduced cell viability and proliferation .
Neuropharmacological Applications
This compound has also been investigated for its effects on locomotor activity and potential therapeutic applications in neuropharmacology.
Locomotor Activity
- Research indicates that this compound increases locomotor activity in animal models, comparable to caffeine but with greater potency. This suggests a potential role in modulating central nervous system activity through adenosine receptor antagonism .
Behavioral Studies
- Studies involving squirrel monkeys have shown that this compound can influence behavioral responses, indicating its potential use as a tool for understanding adenosine receptor functions within the central nervous system .
Comparative Data Table
Application Area | Effect Observed | Key Findings |
---|---|---|
Cancer Research | Inhibition of cell proliferation | Targets p110γ isoform; reduces Akt phosphorylation |
Hepatocellular Carcinoma | Significant reduction in cell viability | Minimal apoptosis; primarily inhibits proliferation |
Pancreatic Cancer | Decreased viability in PDAC cell lines | Effective at inhibiting growth over time |
Neuropharmacology | Increased locomotor activity | Greater potency than caffeine; common mechanism suggested |
Behavioral Studies | Influences behavior in animal models | Potential tool for studying adenosine receptor functions |
作用機序
CGS 15943は、アデノシン受容体A1およびA2Aに結合することにより効果を発揮し、これによりアデノシンの作用が阻害されます。この阻害は、神経伝達物質の放出の調節やサイクリックアデノシンモノホスファート(cAMP)産生の阻害など、さまざまな下流の効果につながります 。関連するシグナル伝達経路を含むアデノシン受容体が、この分子標的です .
6. 類似の化合物との比較
This compoundは、トリアゾロキナゾリンとしての構造が独特で、これは通常キサンチン誘導体である他のアデノシン受容体拮抗薬と区別されます。類似の化合物には以下が含まれます。
ZM 241385: 異なる化学構造を持つ別の強力なA2Aアデノシン受容体拮抗薬.
SCH 58261: 独特の薬理学的プロファイルを持つ選択的なA2Aアデノシン受容体拮抗薬.
類似化合物との比較
CGS 15943 is unique in its structure as a triazoloquinazoline, which differentiates it from other adenosine receptor antagonists that are typically xanthine derivatives. Similar compounds include:
ZM 241385: Another potent A2A adenosine receptor antagonist with a different chemical structure.
SCH 58261: A selective A2A adenosine receptor antagonist with a distinct pharmacological profile.
These compounds share similar mechanisms of action but differ in their selectivity and potency at various adenosine receptor subtypes .
生物活性
CGS 15943 is a potent adenosine receptor antagonist known for its biological activity in various cellular processes, particularly in cancer research. It primarily targets the A1, A2A, A2B, and A3 adenosine receptors with varying affinities, and it has been shown to inhibit the class IB phosphoinositide 3-kinase (PI3K) isoform p110γ, which plays a crucial role in cancer cell proliferation.
- Chemical Name: 9-Chloro-2-(2-furanyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
- Purity: ≥99%
- Ki Values:
- A1: 3.5 nM
- A2A: 4.2 nM
- A2B: 16 nM
- A3: 51 nM
- IC50 for p110γ: 1.1 μM
This compound exerts its biological effects primarily through the following mechanisms:
- Inhibition of the PI3K/Akt Pathway : this compound inhibits the activity of p110γ, leading to decreased phosphorylation of Akt, a key player in cell survival and proliferation. This inhibition is crucial in cancer cells, particularly in hepatocellular carcinoma (HCC) and pancreatic ductal adenocarcinoma (PDAC) cell lines .
- Induction of Apoptosis : While this compound has a modest effect on inducing apoptosis in certain cancer cell lines, its primary action appears to be through inhibition of cell proliferation rather than direct apoptosis induction .
- Adenosine Receptor Antagonism : As a non-selective antagonist of adenosine receptors, this compound blocks adenosine-mediated signaling pathways that can promote tumor growth and survival .
In Vitro Studies
Research has demonstrated that this compound significantly reduces cell viability and proliferation in various cancer cell lines. Below are some key findings from studies:
Study | Cell Line | Effect | Mechanism |
---|---|---|---|
HCC | Reduced proliferation | PI3K/Akt inhibition | |
PDAC | Decreased cell number | Inhibition of p110γ | |
ER+ Breast Cancer | Reduced proliferation | PI3K pathway inhibition |
Case Studies
In a study involving HCC and PDAC cell lines, treatment with this compound resulted in:
- HCC Cells : Significant reduction in cell number after treatment for 72 hours.
- PDAC Cells : Similar reductions were noted, confirming the compound's role in targeting p110γ specifically.
Flow cytometry analysis indicated that while there was some increase in apoptosis, the primary mechanism for reduced cell viability was through inhibition of proliferation rather than increased apoptotic rates .
Transporter Activity
This compound has also been evaluated for its effects on transporter activity via G protein-coupled receptor (GPCR) signaling. In vitro assays showed that pre-treatment with this compound significantly diminished cellular responses to adenosine stimulation, highlighting its role as an effective antagonist at adenosine receptors .
Behavioral Studies
Behavioral studies have indicated that this compound exhibits stimulant properties similar to caffeine by enhancing dopamine-mediated neurotransmission. This suggests potential applications beyond oncology into neuropharmacology .
Summary of Findings
This compound demonstrates significant biological activity through multiple pathways:
- Cancer Therapy : Its ability to inhibit the PI3K/Akt pathway positions it as a promising candidate for targeted cancer therapies.
- Neuropharmacology : Its effects on dopamine receptors may lead to applications in treating neurological disorders.
特性
IUPAC Name |
9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN5O/c14-7-3-4-9-8(6-7)12-17-11(10-2-1-5-20-10)18-19(12)13(15)16-9/h1-6H,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJODEOZODDVGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=N2)C4=C(C=CC(=C4)Cl)N=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146617 | |
Record name | 9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104615-18-1 | |
Record name | 9-Chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104615-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104615181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Chloro-2-(2-furyl)-(1,2,4)triazolo(1,5-c)quinazolin-5-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGS-15943 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5A5D5E2AQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。